3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the oxadiazole class. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound also features two chlorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 4-chlorobenzohydrazide with 4-chlorophenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring. The reaction conditions usually involve heating the reaction mixture to a temperature of around 100-120°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-3-ol
- 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan
- Ethyl (E)-3-(4-chlorophenyl)acrylate
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its specific oxadiazole ring structure and the presence of two chlorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H13Cl2N3O2 |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-13-5-1-11(2-6-13)9-10-20-16(23)17-21-15(22-24-17)12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,23) |
InChI Key |
WOTRCUSTGZUMSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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